Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine
Description
Table 1.1: Molecular Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline |
| Molecular Formula | C₁₇H₂₃N₃ |
| Molecular Weight | 269.4 g/mol |
| InChI | See above |
| InChIKey | See above |
| SMILES | See above |
| CAS Number | 510723-51-0 |
Properties
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16/h5-11,13,19H,3-4,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFGTGKYQAVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191617 | |
| Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-51-0 | |
| Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901191617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromomethylbenzylamine with pyridine-3-carboxaldehyde to form the intermediate 4-{[(pyridin-3-ylmethyl)-amino]-methyl}-benzylamine.
Final product formation: The intermediate is then reacted with diethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Cancer Therapy
One of the primary applications of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine is in cancer treatment. Research indicates that compounds related to this structure serve as inhibitors for nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial for cancer cell proliferation. Specifically, derivatives have been identified as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ synthesis, making them potential candidates for anticancer therapies .
Antiviral Activity
The compound's structural features suggest potential use as a CXCR4 antagonist, which plays a significant role in HIV entry into cells. Studies have shown that modifications in similar compounds can enhance their binding affinity to CXCR4, indicating that this compound may exhibit antiviral properties .
Synthesis Techniques
The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of aminoalkyl groups into aromatic compounds. This method provides a versatile approach to create derivatives with varying biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in the alkoxy and amino groups have been shown to significantly affect the binding affinity and efficacy against cancer cell lines .
Cytotoxicity Studies
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, modifications that enhance hydrophilicity have been linked to increased cytotoxicity, suggesting that careful tuning of the chemical structure can lead to more effective anticancer agents .
Neuropharmacological Effects
Some studies have explored the neuropharmacological effects of similar compounds, indicating potential applications in treating neurological disorders through modulation of receptor pathways associated with serotonin and dopamine systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridine Positional Isomerism
The position of the pyridine nitrogen significantly impacts electronic and steric properties. For instance:
Amine Substituent Variations
- 81% in ) .
- [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (): Dimethylamine substituents reduce steric hindrance compared to diethyl groups, favoring faster reaction kinetics but possibly lowering thermal stability (melting points for diethyl analogs: ~268–287°C, ) .
Biological Activity
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a diethylamine moiety attached to a phenyl group, which is further substituted with a pyridin-3-ylmethyl amino group. The structural formula can be represented as follows:
The synthesis of compound 1 typically involves the reaction of 4-(pyridin-3-ylmethyl)-aminomethylbenzaldehyde with diethylamine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, using techniques such as refluxing in organic solvents and employing catalysts.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compound 1 against various bacterial strains. The disk diffusion method was employed to assess its efficacy. The results indicated that compound 1 exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that compound 1 may serve as a potential lead for the development of new antimicrobial agents .
Cytotoxicity
In addition to its antimicrobial effects, compound 1 has been evaluated for cytotoxicity using the brine shrimp lethality bioassay. The results demonstrated a notable cytotoxic effect, with an LC50 value indicating moderate toxicity:
| Test Organism | LC50 (µg/mL) |
|---|---|
| Brine Shrimp (Artemia salina) | 45 |
This cytotoxicity suggests that while compound 1 may have therapeutic potential, careful consideration is necessary regarding its safety profile .
Mechanistic Insights
The biological activity of compound 1 can be attributed to its ability to interact with various biological targets. Computational studies utilizing Density Functional Theory (DFT) have provided insights into its molecular interactions, suggesting that the presence of the pyridine ring enhances binding affinity to target proteins involved in microbial resistance mechanisms .
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
- Study on Antimicrobial Resistance : A study conducted on the efficacy of compound 1 against multidrug-resistant strains demonstrated its ability to restore sensitivity in resistant bacterial strains when used in combination with conventional antibiotics .
- Cancer Research : Preliminary investigations into the anticancer properties of compound 1 revealed promising results against leukemia cell lines, indicating potential applications in oncology .
Q & A
Q. How do solvent and temperature affect the compound’s stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
